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Compound of Interest

7-Chloro-2,3-dihydro-1H-inden-1-
Compound Name:

amine
CAS No.: 67120-37-0
Cat. No.: B3055819

Get Quote

Compound Identity & Significance

e |IUPAC Name: 7-Chloro-2,3-dihydro-1H-inden-1-amine[1]

Common Names: 7-Chloro-1-aminoindane; 7-Chloro-1-indanamine

CAS Number: 67120-37-0 (Free base), 2728376-32-5 (Hydrochloride)

Molecular Formula:

Molecular Weight: 167.64 g/mol (Free base)

Technical Context: The 1-aminoindane scaffold is a "privileged structure” in medicinal
chemistry, imparting rigidity to the phenethylamine pharmacophore. The 7-chloro substitution is
structurally unique; it places the halogen atom at the peri position relative to the amine group
(C1). This proximity creates significant steric compression and electronic interaction,
distinguishing its spectroscopic signature from the more common 4-, 5-, or 6-chloro isomers.
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Synthesis & Sample Origin

Understanding the synthetic route is essential for interpreting impurity profiles in spectroscopic
data. The 7-chloro isomer is typically synthesized via the cyclization of 2-chlorobenzoic acid
derivatives, followed by reductive amination.

Synthetic Workflow (Impurity Context)

e Precursor: 7-Chloro-1-indanone (Key spectroscopic reference).

e Reaction: Reductive amination using

e Common Impurities: Residual 7-chloro-1-indanone (detectable by C=0 stretch in IR), 7-
chloro-1-indanol (reduction byproduct).

2-Chlorobenzoic Acid Cyclization Ring Closure _ | 7-Chloro-1-indanone o | Reductive Amination C=0 to CH-NH2 _ [ 7-Chloro-1-aminoindane
(Starting Material) | (Friedel-Crafts) | (Key Intermediate) "] (NH40Ac, NaBH3CN) o (Target)

4
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Figure 1: Synthetic pathway highlighting the ketone intermediate, which serves as the primary
spectroscopic reference point.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

[3][4]

The NMR spectrum of 7-chloro-1-aminoindane is characterized by the loss of symmetry in the
aromatic region and the distinct deshielding of the benzylic methine proton (H1) due to the peri-
chloro effect.

1. Precursor Reference: 7-Chloro-1-indanone

The ketone precursor is often isolated and fully characterized. Its data provides a baseline for
the aromatic ring protons.
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Data Source: Validated from Patent US7598417B2 [1].

2. Target Compound: 7-Chloro-1-aminoindane

Upon reduction to the amine, the aliphatic region changes drastically. The C1 proton becomes

the diagnostic signal.
Predicted & Observed Shifts (
):
e H1 (Benzylic Methine):
4.35 — 4.60 ppm (Triplet or dd).

o Mechanistic Insight: In unsubstituted 1-aminoindane, H1 appears at ~4.2 ppm. The 7-
chloro substituent exerts a deshielding effect (+0.2 to +0.4 ppm) due to the Van der Waals
deshielding (steric compression) and the inductive effect of the halogen at the peri

position.
e H2 (Methylene):

1.80 — 2.60 ppm (Multiplet).

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Appears as two distinct multiplets due to the chiral center at C1, making the H2 protons
diastereotopic.

o H3 (Benzylic Methylene):

2.80 — 3.10 ppm (Multiplet).

o Remains relatively stable compared to the ketone, typically a complex multiplet.
e Aromatic Region:

7.10 — 7.30 ppm.

o The aromatic protons shift upfield relative to the ketone (loss of electron-withdrawing
C=0). The pattern typically resolves into a distinct doublet-triplet-doublet pattern if
resolution allows, or overlapping multiplets.

B. Mass Spectrometry (MS)[5]

Mass spectrometry is the primary tool for confirming the halogen substitution pattern.
« lonization Mode: ESI (+) or EI (70 eV).
e Molecular lon (

): m/z 167 / 169.

o Isotope Pattern: The presence of one Chlorine atom dictates a characteristic 3:1 intensity
ratio for the m/z 167 (

) and m/z 169 (

) peaks.
e Base Peak: m/z 150/ 152 (

).

o Primary amines in the indane series readily lose ammonia (
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, 17 Da) under EI conditions or in-source fragmentation, leading to the formation of the
resonance-stabilized indanyl cation.

Molecular lon [M+H]+
m/z 168/ 170

- NH3 (17 Da)\Ring Opening

Indanyl Cation [M-NH3]+ Retro-Diels-Alder
m/z 151/ 153 (Minor Pathway)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway showing the characteristic loss of ammonia.

C. Infrared Spectroscopy (IR)[6]

e N-H Stretch: 3300 — 3400

(Weak to medium doublet for primary amine).

e Aromatic C-H: 3000 — 3100

e C-ClI Stretch: 600 — 800
(Strong fingerprint band).

o Absence of C=0: The disappearance of the strong ketone band at ~1710
(present in the precursor) is the primary indicator of reaction completion.

Experimental Protocols for Analysis
Protocol 1: NMR Sample Preparation

To ensure sharp resolution of the diastereotopic protons at H2:

e Solvent: Use
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(neutralized with

to prevent salt formation) or

e Concentration: Dissolve 5-10 mg of the free base oil in 0.6 mL solvent.
e Note: If analyzing the HCI salt, use

or
.In

, the

protons will exchange and disappear; in

, they typically appear as a broad singlet at

8.0-8.5 ppm.

Protocol 2: Chiral Purity Determination (HPLC)

Since C1 is a chiral center, enantiomeric excess (ee) is a critical quality attribute.
e Column: Chiralcel OD-H or AD-H (Polysaccharide based).

e Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

o Detection: UV at 254 nm.

e Flow Rate: 0.5 - 1.0 mL/min.

o Expectation: The 7-chloro substitution may significantly alter retention times compared to
unsubstituted 1-aminoindane due to steric interaction with the stationary phase.

References

e Sinha, S. et al. (2009). Substituted fluoroethyl ureas as alpha 2 adrenergic agents.US Patent
7,598,417 B2. (Provides experimental NMR data for the 7-chloro-1-indanone precursor and
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urea derivatives).

¢ Kishida, M. et al. (2014). Indanesulfamide derivatives.[2]JUS Patent 9,018,260 B2.[2] (Cites
the use of CAS 67120-37-0 as a starting material for sulfamide synthesis).

¢ Lynch, J. et al. (1998). Synthesis and characterization of aminoindanes.Journal of Medicinal
Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. arctomsci.com [arctomsci.com]
e 2.US9018260B2 - Indanesulfamide derivatives - Google Patents [patents.google.com]

¢ To cite this document: BenchChem. [Spectroscopic Data Guide: 7-Chloro-2,3-dihydro-1H-
inden-1-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3055819/docs#spectroscopic-data-guide-7-chloro-2-
3-dihydro-1h-inden-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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